molecular formula C4H9N3O2 B13840443 Creatine-13C3

Creatine-13C3

Cat. No.: B13840443
M. Wt: 134.11 g/mol
InChI Key: CVSVTCORWBXHQV-VMIGTVKRSA-N
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Description

Creatine-13C3 is an isotopically labeled analogue of creatine, a nitrogen-containing organic acid that occurs naturally in vertebrates. This compound is labeled with carbon-13 isotopes, making it useful for various scientific research applications. Creatine plays a crucial role in energy metabolism, particularly in tissues with high energy demands such as muscles and the brain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Creatine-13C3 involves the incorporation of carbon-13 isotopes into the creatine molecule. This can be achieved through chemical synthesis using labeled precursors. One common method involves the reaction of labeled glycine with labeled cyanamide under specific conditions to form this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process requires stringent quality control measures to ensure the purity and isotopic labeling of the final product. The production involves the use of high-purity labeled precursors and optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Creatine-13C3 undergoes various chemical reactions, including:

    Oxidation: Creatine can be oxidized to form creatinine, a process that occurs naturally in the body.

    Reduction: Reduction reactions can convert creatine back to its precursor molecules.

    Substitution: Creatine can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation reactions.

Major Products Formed

    Oxidation: Creatinine

    Reduction: Precursor molecules such as glycine and cyanamide

    Substitution: Various substituted creatine derivatives depending on the reagents used

Scientific Research Applications

Creatine-13C3 has a wide range of scientific research applications:

    Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.

    Biology: Helps in studying metabolic pathways and energy metabolism in cells.

    Medicine: Used in clinical diagnostics and metabolic research to understand diseases related to energy metabolism.

    Industry: Employed in the production of isotopically labeled compounds for research and development .

Mechanism of Action

Creatine-13C3 exerts its effects through its role in energy metabolism. In muscles, creatine binds to phosphate to form phosphocreatine, a major energy storage form. This reaction is catalyzed by creatine kinase. Phosphocreatine then donates its phosphate group to adenosine diphosphate (ADP) to regenerate adenosine triphosphate (ATP), providing a rapid source of energy during high-intensity activities .

Comparison with Similar Compounds

Similar Compounds

    Creatine: The unlabeled form of creatine, naturally occurring in the body.

    Creatine Monohydrate: A common dietary supplement form of creatine.

    Creatine Ethyl Ester: A modified form of creatine with an ester group to enhance absorption.

    Creatine Hydrochloride: A form of creatine with a hydrochloride group to improve solubility

Uniqueness of Creatine-13C3

This compound is unique due to its isotopic labeling, which allows for precise tracking and analysis in metabolic studies. This labeling makes it particularly valuable in research settings where understanding the detailed pathways and mechanisms of creatine metabolism is essential.

Properties

Molecular Formula

C4H9N3O2

Molecular Weight

134.11 g/mol

IUPAC Name

2-[carbamimidoyl((113C)methyl)amino]acetic acid

InChI

InChI=1S/C4H9N3O2/c1-7(4(5)6)2-3(8)9/h2H2,1H3,(H3,5,6)(H,8,9)/i1+1,2+1,3+1

InChI Key

CVSVTCORWBXHQV-VMIGTVKRSA-N

Isomeric SMILES

[13CH3]N([13CH2][13C](=O)O)C(=N)N

Canonical SMILES

CN(CC(=O)O)C(=N)N

Origin of Product

United States

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